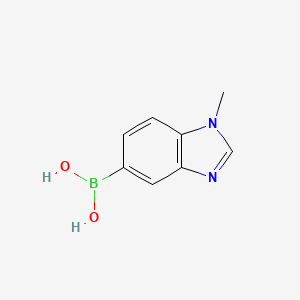

(1-Methyl-1H-benzimidazol-5-yl)boronic acid

説明

特性

IUPAC Name |

(1-methylbenzimidazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAHHADVEXVVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=N2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681013 | |

| Record name | (1-Methyl-1H-benzimidazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107627-21-3 | |

| Record name | B-(1-Methyl-1H-benzimidazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107627-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-benzimidazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 1-methyl-1H-benzimidazol-5-yl boronic acid

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents due to its wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The functionalization of this core structure is paramount for the development of novel therapeutics. 1-methyl-1H-benzimidazol-5-yl boronic acid, in particular, serves as a critical building block in modern medicinal chemistry. Its true value is realized in its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This powerful carbon-carbon bond-forming reaction allows for the efficient and modular assembly of complex biaryl and heteroaryl structures, which are common features in contemporary drug candidates.[3]

This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway to 1-methyl-1H-benzimidazol-5-yl boronic acid. It is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a causal explanation for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Strategic Overview of the Synthesis

The synthesis of the target boronic acid is most effectively approached through a two-stage strategy. This method prioritizes the use of readily available starting materials and robust, well-documented chemical transformations.

-

Stage 1: Synthesis of a Halogenated Benzimidazole Intermediate. The initial phase involves the construction of the 1-methyl-1H-benzimidazole core bearing a halogen at the 5-position. A bromine substituent is strategically chosen as the halogen (5-bromo-1-methyl-1H-benzimidazole) because it provides an optimal balance of reactivity and stability, making it an excellent substrate for the subsequent borylation step.[4]

-

Stage 2: Palladium-Catalyzed Miyaura Borylation. The second stage involves the conversion of the C-Br bond to a C-B bond. The Miyaura borylation reaction is the method of choice for this transformation. It employs a palladium catalyst to couple the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a stable boronate ester intermediate.[5] This ester can then be hydrolyzed to the final boronic acid.

This linear approach is efficient and allows for the isolation and characterization of the key intermediate, ensuring high purity of the final product.

Sources

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Solubility and Stability of (1-Methyl-1H-benzimidazol-5-yl)boronic acid

Introduction

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of the benzimidazole core, a privileged scaffold in drug discovery, combined with the reactive boronic acid moiety, makes this compound a valuable intermediate for the synthesis of a wide range of biologically active molecules. However, the successful application of this reagent is intrinsically linked to its solubility and stability, factors that are often overlooked yet critical for reaction efficiency, reproducibility, and overall process robustness.

This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the effective handling and characterization of this important synthetic intermediate.

I. Physicochemical Properties

A foundational understanding of the physicochemical properties of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is paramount for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₂ | [3][4] |

| Molecular Weight | 175.98 g/mol | [3][4] |

| Appearance | White to off-white solid | [4][5] |

| InChI Key | ULAHHADVEXVVEN-UHFFFAOYSA-N | [3][4] |

II. Solubility Profile: A Multifaceted Consideration

The solubility of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is not a singular value but rather a complex function of the solvent system, pH, and temperature. A thorough understanding of these factors is essential for developing effective reaction and purification protocols.

Aqueous Solubility and the Influence of pH

The benzimidazole moiety imparts a pH-dependent solubility profile to the molecule. The imidazole ring contains a basic nitrogen atom that can be protonated under acidic conditions, increasing the compound's polarity and aqueous solubility. Conversely, the boronic acid group is a Lewis acid with a pKa of approximately 9, which can form a tetrahedral boronate complex with hydroxide ions at higher pH, also enhancing aqueous solubility.[6]

Expected pH-Solubility Profile:

-

Acidic pH (pH 1-3): Increased solubility due to protonation of the benzimidazole ring.

-

Neutral pH (pH 6-8): Likely to exhibit its lowest aqueous solubility.

-

Basic pH (pH > 9): Increased solubility due to the formation of the anionic boronate species.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the overall polarity of the molecule. While the benzimidazole core provides some polarity, the molecule as a whole is largely organic in nature.

Table of Predicted Solubilities in Common Organic Solvents:

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Sparingly soluble to soluble | Non-polar aprotic solvent. |

| Tetrahydrofuran (THF) | Soluble | Polar aprotic solvent, capable of hydrogen bonding. |

| Acetonitrile (ACN) | Soluble | Polar aprotic solvent. |

| Methanol (MeOH) | Soluble | Polar protic solvent, can engage in hydrogen bonding. |

| Toluene | Sparingly soluble | Non-polar aromatic solvent. |

| N,N-Dimethylformamide (DMF) | Very soluble | Highly polar aprotic solvent. |

| Dimethyl sulfoxide (DMSO) | Very soluble | Highly polar aprotic solvent. |

III. Stability and Degradation Pathways

Boronic acids are a class of compounds known for their inherent stability challenges.[7][8] Understanding the potential degradation pathways of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is crucial for its proper storage, handling, and use in synthesis.

A. Dehydration to Boroxine

A primary and reversible degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[6] This equilibrium is influenced by the presence of water and the solid-state packing of the boronic acid.

Caption: Equilibrium between boronic acid and its boroxine.

The formation of boroxine can impact the stoichiometry of reactions if not accounted for, as it effectively reduces the concentration of the active monomeric boronic acid.

B. Oxidative Degradation

The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol.[9][10] This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

C. Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of 1-methyl-1H-benzimidazole. This degradation pathway is more prevalent for electron-rich or sterically hindered aryl boronic acids and can be promoted by acidic or basic conditions and elevated temperatures.

IV. Experimental Protocols for Characterization

To ensure the quality and reliability of (1-Methyl-1H-benzimidazol-5-yl)boronic acid, a series of analytical experiments should be performed.

A. Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the pH-dependent aqueous solubility using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, and 11).

-

Sample Preparation: Add an excess of (1-Methyl-1H-benzimidazol-5-yl)boronic acid to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: Filter the samples through a 0.45 µm syringe filter to remove undissolved solids.

-

Quantification: Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve with known concentrations of the boronic acid should be used for accurate quantification.

B. Protocol for Assessing Stability

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of (1-Methyl-1H-benzimidazol-5-yl)boronic acid in appropriate solvents.

-

Stress Conditions: Expose the solutions to a range of stress conditions in separate experiments:

-

Acidic: 0.1 N HCl at 60 °C

-

Basic: 0.1 N NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80 °C (in solution and as a solid)

-

Photolytic: Exposure to UV light

-

-

Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

V. Recommendations for Storage and Handling

Based on the inherent properties of boronic acids, the following best practices are recommended for the storage and handling of (1-Methyl-1H-benzimidazol-5-yl)boronic acid:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). Protect from light and moisture.

-

Handling: Use in a well-ventilated area. Avoid exposure to strong oxidizing agents. For quantitative applications, it is advisable to analyze the purity of the material before use, especially if it has been stored for an extended period. The use of N-methyliminodiacetic acid (MIDA) boronates can be considered as an air-stable alternative for slow-release cross-coupling reactions.[8]

VI. Conclusion

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a valuable synthetic tool, but its effective use is contingent upon a thorough understanding of its solubility and stability. By considering the influence of pH on solubility and being mindful of the potential for dehydration, oxidation, and protodeboronation, researchers can develop more robust and reproducible synthetic methodologies. The implementation of the analytical protocols outlined in this guide will enable a comprehensive characterization of this reagent, ensuring its quality and performance in demanding synthetic applications.

References

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 132-138. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1999. [Link]

-

Ng, T., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 115-121. [Link]

-

Wang, Q., & Riordan, J. F. (1995). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical and Biomedical Analysis, 14(1-2), 11-18. [Link]

-

PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid. [Link]

-

ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(4), 1449-1451. [Link]

-

Carvalho, C. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3255-3373. [Link]

-

Foucoin, F., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(19), 6543. [Link]

-

Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. [Link]

-

Phadke, S. (2023). Understanding Boronic Acids: Properties and Synthesis Uses. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. [Link]

-

ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. (1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid [cymitquimica.com]

- 4. (1-Methyl-1H-benzimidazol-5-yl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Benzimidazole Boronic Acids: Synthesis, Characterization, and Therapeutic Potential

Abstract

Substituted benzimidazole boronic acids represent a burgeoning class of molecules at the intersection of heterocyclic chemistry and boron chemistry. This guide provides an in-depth exploration of these compounds, tailored for researchers, scientists, and professionals in drug development. We will navigate the synthetic landscapes, delve into critical characterization techniques, and illuminate the diverse and promising therapeutic applications of this unique chemical scaffold. By integrating established methodologies with mechanistic insights, this document serves as a comprehensive resource for harnessing the potential of substituted benzimidazole boronic acids in modern medicinal chemistry.

Introduction: The Emergence of a Privileged Scaffold

The benzimidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Its structural similarity to naturally occurring purines allows for effective interaction with various biological targets.[4][5] The incorporation of a boronic acid moiety introduces a unique set of chemical properties, most notably the ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins. This has propelled boronic acids to the forefront of drug discovery, exemplified by the success of proteasome inhibitors like bortezomib.[6][7]

The fusion of these two powerful pharmacophores—the benzimidazole ring and the boronic acid group—gives rise to substituted benzimidazole boronic acids, compounds with significant therapeutic promise. This guide will provide a comprehensive overview of the critical aspects of working with these molecules, from their rational design and synthesis to their detailed characterization and evaluation in biological systems.

Synthetic Methodologies: Crafting the Core Structure

The synthesis of substituted benzimidazole boronic acids typically involves a multi-step approach, focusing first on the construction of the benzimidazole core, followed by the introduction or modification of the boronic acid functionality.

Synthesis of the Substituted Benzimidazole Scaffold

The most prevalent method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine derivative with an aldehyde or a carboxylic acid (or its derivative).[8][9]

Protocol 1: Boric Acid Catalyzed Condensation of o-Phenylenediamine and an Aldehyde [10]

This environmentally friendly method utilizes boric acid as a mild and inexpensive catalyst in an aqueous medium.

Step-by-Step Methodology:

-

To a 250 mL round-bottom flask, add o-phenylenediamine (1.0 g), the desired substituted aromatic aldehyde (1.0-1.3 molar equivalents), and boric acid (0.5-0.6 g).[10]

-

Add 5 mL of water to the flask.

-

Stir the reaction mixture vigorously at room temperature for approximately 45 minutes.[10]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.

Rationale: The boric acid acts as a Lewis acid, activating the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the amino group of the o-phenylenediamine. The subsequent cyclization and dehydration lead to the formation of the benzimidazole ring.

Diagram: Synthesis of 2-Substituted Benzimidazoles

Caption: Boric acid catalyzed synthesis of 2-substituted benzimidazoles.

Introduction of the Boronic Acid Moiety

Once the substituted benzimidazole core is synthesized, the boronic acid group can be introduced. A common strategy involves using a starting material that already contains a boronic acid or a boronic ester group. For instance, a phenylboronic acid derivative can be attached to the benzimidazole core.

A recent study detailed the synthesis of novel phenylboronic acid-substituted benzimidazole derivatives.[11] While the specific multi-step synthesis is proprietary to the research, the general principles often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a C-C bond between the benzimidazole scaffold and a phenylboronic acid derivative.[12]

Spectroscopic and Analytical Characterization

Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized substituted benzimidazole boronic acids. A combination of spectroscopic and analytical techniques is employed.

Key Characterization Techniques

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and overall structure of the molecule.[10] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as N-H, C=N, and B-O bonds.[10] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[10] |

| Elemental Analysis | Confirms the elemental composition (C, H, N) of the synthesized compound.[8] |

Protocol 2: General Characterization Workflow

-

¹H and ¹³C NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the expected chemical shifts and coupling patterns.

-

FT-IR: Obtain the IR spectrum of the solid sample to identify characteristic vibrational frequencies of the functional groups.

-

ESI-MS: Prepare a dilute solution of the compound and analyze it using Electrospray Ionization Mass Spectrometry to determine the molecular ion peak.[10]

Diagram: Characterization Workflow

Caption: A typical workflow for the characterization of synthesized compounds.

Applications in Drug Discovery and Beyond

The unique structural features of substituted benzimidazole boronic acids have led to their exploration in various therapeutic areas.

Antimicrobial Activity

Recent research has demonstrated that novel benzimidazole derivatives bearing a phenylboronic acid unit exhibit significant antimicrobial activity against a range of human pathogens, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus brasiliensis.[11][13] The functionalization of these compounds with glutathione-functionalized graphene quantum dots further enhanced their efficacy, particularly against antibiotic-resistant Staphylococcus.[11][14]

Mechanism of Action (Hypothesized): Molecular docking studies suggest a strong correlation between the antimicrobial activity and the high binding affinity of these compounds to specific protein targets.[13] The positioning of the substituents on the benzimidazole core significantly influences their inhibitory activity.[13]

Anticancer Potential

Benzimidazole derivatives are widely investigated for their anticancer properties.[1] The incorporation of a boronic acid group, a key feature of the proteasome inhibitor bortezomib, suggests that benzimidazole boronic acids could also target the proteasome, a critical complex for cell cycle regulation and survival. Furthermore, some boronic acid-containing compounds have shown the ability to decrease cell viability in cancer cell lines, such as Ishikawa endometrial cancer cells.[11] Benzimidazole-2-boronic acid, for instance, has been shown to have receptor tyrosine kinase activity and may inhibit the activin receptor, which is implicated in cancer development.[15]

Signaling Pathway: Potential Inhibition of Receptor Tyrosine Kinases

Caption: Potential inhibition of RTK signaling by benzimidazole boronic acids.

Other Therapeutic Areas

The versatility of the benzimidazole scaffold suggests that boronic acid derivatives could be explored for a wide range of other biological activities, including as anti-inflammatory, analgesic, and antiviral agents.[4][16]

Future Directions and Conclusion

Substituted benzimidazole boronic acids are a promising class of compounds with significant potential in drug discovery. The convergence of the well-established biological activity of benzimidazoles and the unique chemical properties of boronic acids creates a rich chemical space for the design of novel therapeutics. Future research will likely focus on:

-

Expansion of the chemical library: Synthesizing a wider variety of substituted benzimidazole boronic acids to explore structure-activity relationships more comprehensively.

-

Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

Development of drug delivery systems: Investigating novel formulations, such as conjugation with nanomaterials, to enhance the bioavailability and targeted delivery of these compounds.[11]

References

- Sami Sajjadifar et al. (2013).

- Sen, P., Bouri, M., Arslan, K. S., Atalay, V. E., & Şahin, F. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations. Chemical Research in Chinese Universities, 41(4), 929-940.

-

Kumar, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

-

Islam, M. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

-

Sen, P., Bouri, M., Arslan, K. S., Atalay, V. E., & Şahin, F. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations. Chemical Research in Chinese Universities, 41(4). [Link]

-

Sen, P., Bouri, M., Arslan, K. S., Atalay, V. E., & Şahin, F. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations. Istanbul Technical University. [Link]

-

Keri, R. S., Hiremathad, A., Budagumpi, S., & Nagaraja, B. M. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Chemical Biology & Drug Design. [Link]

-

Rani, P., et al. (2022). Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. PubMed Central. [Link]

-

D'Agostino, S., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. [Link]

-

Das, D., et al. (2021). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Link]

-

Various Authors. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. [Link]

-

Various Authors. (n.d.). Diverse biological activities of benzimidazole derivatives. ResearchGate. [Link]

-

Kumar, S., & Singh, P. (2021). Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

-

Al-Bayati, Z. A. F., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

-

da Silva, A. C. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Kumar, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

Sharma, D., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Applied Sciences. [Link]

-

Hernández-López, H., Tejada-Rodríguez, C. J., & Leyva-Ramos, S. (2022). A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. Mini-Reviews in Medicinal Chemistry, 22(9), 1268-1280. [Link]

-

Arulmurugan, S., Kavitha, H. P., Sathishkumar, S., & Arulmozhi, R. (2015). Biologically Active Benzimidazole Derivatives. Mini-Reviews in Organic Chemistry, 12(2). [Link]

-

Various Authors. (n.d.). Review- Biological Active Benzimidazole derivatives. ResearchGate. [Link]

-

Various Authors. (n.d.). DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

-

Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

Hill, S. E., et al. (2018). Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS. Journal of Medicinal Chemistry. [Link]

-

Ravichandran, D. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. isca.me [isca.me]

- 4. researchgate.net [researchgate.net]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots:Synthesis, Antimicrobial Activities and Molecular Docking Calculations [crcu.jlu.edu.cn]

- 14. research.itu.edu.tr [research.itu.edu.tr]

- 15. Benzimidazole-2-boronic acid | 1375184-43-2 | FB10341 [biosynth.com]

- 16. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

An In-Depth Technical Guide to the Potential Biological Targets of 1-Methyl-1H-Benzimidazole Derivatives

Abstract

The 1-methyl-1H-benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and synthetic tractability have led to the exploration of its derivatives against a wide array of biological targets implicated in various pathologies, most notably cancer. This technical guide provides an in-depth analysis of the key biological targets of 1-methyl-1H-benzimidazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind targeting specific enzymes and proteins, present quantitative data on the efficacy of these derivatives, and provide detailed experimental protocols for their validation. The guide is structured to offer a comprehensive understanding of the therapeutic potential of this important class of molecules, moving from broad concepts to specific, actionable insights for laboratory application.

Introduction: The 1-Methyl-1H-Benzimidazole Scaffold - A Versatile Core in Drug Discovery

The benzimidazole ring system, an isostere of naturally occurring purines, provides a versatile framework for interaction with various biological macromolecules.[1] The addition of a methyl group at the N-1 position of the imidazole ring, creating the 1-methyl-1H-benzimidazole scaffold, significantly influences the molecule's physicochemical properties. This substitution can enhance metabolic stability, modulate solubility, and critically, alter the binding orientation and affinity for target proteins. These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide will focus primarily on their application in oncology, a field where they have shown considerable promise by modulating key cellular processes such as signal transduction, DNA replication and repair, and epigenetic regulation.

Key Biological Target Classes

The therapeutic potential of 1-methyl-1H-benzimidazole derivatives stems from their ability to interact with a variety of critical biological targets. This section will explore the major classes of these targets, the rationale for their inhibition, and the mechanisms by which these derivatives exert their effects.

Protein Kinases: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[4] Consequently, kinase inhibitors have become a cornerstone of modern cancer therapy.[5] The 1-methyl-1H-benzimidazole scaffold has proven to be an effective template for the design of both specific and multi-targeted kinase inhibitors.[5][6]

Rationale for Targeting: EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various solid tumors, leading to the constitutive activation of downstream pro-survival signaling pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[1][7] Inhibition of EGFR and other RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can thus halt tumor growth and angiogenesis.[1]

Mechanism of Action: Many 1-methyl-1H-benzimidazole derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[5] The benzimidazole core often forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[1] Substitutions on the benzimidazole ring can then be tailored to exploit specific features of the kinase active site, thereby conferring selectivity and potency.

Signaling Pathway: EGFR and Downstream Cascades

Caption: EGFR signaling and inhibition by 1-methyl-1H-benzimidazole derivatives.

Rationale for Targeting: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Hyperactivation of this pathway is one of the most common molecular aberrations in human cancer.[8]

Mechanism of Action: 1-Methyl-1H-benzimidazole derivatives have been designed to inhibit key kinases within this pathway, including PI3K and mTOR.[8][9] These inhibitors typically function in an ATP-competitive manner. By blocking the activity of these kinases, they can induce cell cycle arrest and apoptosis.[9]

DNA Topoisomerases: Inducing DNA Damage

Rationale for Targeting: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[10] Cancer cells, with their high proliferation rate, are particularly dependent on topoisomerase activity.[1] Inhibitors of these enzymes can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[10]

Mechanism of Action: 1-Methyl-1H-benzimidazole derivatives can act as topoisomerase I inhibitors.[10] They are thought to intercalate into the DNA helix and stabilize the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to the formation of single-strand breaks that are converted to lethal double-strand breaks during DNA replication.

Experimental Workflow: Topoisomerase I DNA Relaxation Assay

Caption: Workflow for Topoisomerase I DNA relaxation assay.

Histone Deacetylases (HDACs): Epigenetic Modulation

Rationale for Targeting: HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer, aberrant HDAC activity can result in the silencing of tumor suppressor genes. HDAC inhibitors can restore normal patterns of gene expression, leading to cell cycle arrest, differentiation, and apoptosis.

Mechanism of Action: 1-Methyl-1H-benzimidazole derivatives can act as HDAC inhibitors, particularly targeting HDAC6. The mechanism often involves a zinc-binding group on the derivative that chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity.

Tubulin: Disrupting the Cytoskeleton

Rationale for Targeting: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a well-established anticancer strategy.

Mechanism of Action: Certain 1-methyl-1H-benzimidazole derivatives have been shown to inhibit tubulin polymerization.[11][12] They can bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[11][13] This leads to mitotic arrest and subsequent apoptosis.

Ion Channels: Modulating Cellular Excitability

Rationale for Targeting: Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes, playing key roles in cellular excitability and signaling. Their dysregulation has been implicated in cancer progression, influencing processes like proliferation and migration. The Transient Receptor Potential Cation Channel 5 (TRPC5) is one such channel that has emerged as a potential therapeutic target.[14][15]

Mechanism of Action: 1-Methyl-1H-benzimidazole derivatives have been identified as inhibitors of TRPC5 channels.[16] The exact mechanism of action is still under investigation, but it is believed that these compounds bind to the channel protein and allosterically modulate its gating, thereby blocking ion flow.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative 1-methyl-1H-benzimidazole derivatives against various biological targets.

| Derivative Class | Target | IC50 / GI50 | Cell Line | Reference |

| 1-methylbenzimidazol-2-yl hydrazone (EPH116) | Tubulin Polymerization | Not specified | Colon carcinoma, Melanoma | [11] |

| 1,2-disubstituted benzimidazoles | Not specified | 111.70 µM | A549 (Lung) | [2] |

| 1-substituted-2-methyl-5-nitrobenzimidazoles | Not specified | Potent activity reported | Various | [17] |

| 1-methyl-1H-benzimidazole-based | Not specified | Not specified | Not specified | [3] |

| 1-methyl-1H-benzimidazole-2-amines (AC1903) | TRPC5 | Potent and selective | Not specified | [14] |

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments used to validate the biological targets of 1-methyl-1H-benzimidazole derivatives.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a purified protein kinase.

-

Reagent Preparation:

-

Kinase Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

-

Kinase: Purified recombinant kinase (e.g., EGFR, Akt) at a working concentration of 50 nM.

-

Substrate: A specific peptide or protein substrate for the kinase (e.g., NAP1 for TBK1) at 250 nM.[18]

-

ATP/MgCl₂ Mix: Prepare a 2x solution to a final concentration of 10 mM MgCl₂ and 100 µM ATP.

-

Test Compound: Prepare a stock solution of the 1-methyl-1H-benzimidazole derivative in DMSO and dilute to desired concentrations in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase and substrate to the kinase buffer.

-

Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding the ATP/MgCl₂ mix.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of a stop solution (e.g., containing EDTA) or by adding 6x Protein Loading Dye and heating to 95°C for 5 minutes.[18]

-

-

Detection:

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Reagent Preparation:

-

Assay Buffer (10x): 250 mM Tris-HCl (pH 7.4), 570 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM EDTA, 150 µg/ml BSA.[21]

-

Supercoiled Plasmid DNA: e.g., pBR322, at a concentration of 250 µg/ml.[21]

-

Human Topoisomerase I: Dilute to a working concentration (e.g., 50 U/µl) in 1x assay buffer.[21] The optimal amount should be determined by titration to find the lowest concentration that completely relaxes the DNA under assay conditions.

-

Test Compound: Dilute in the reaction buffer to desired concentrations.

-

Gel Loading Buffer (5x).

-

-

Assay Procedure:

-

Set up 20 µl reactions in microcentrifuge tubes on ice.

-

To each tube, add 2 µl of 10x Assay Buffer, 1 µl of supercoiled DNA, and the test compound.

-

Add 1 µl of diluted Topoisomerase I to all tubes except the negative control (no enzyme).

-

Incubate the reactions at 37°C for 30-60 minutes.[21]

-

Stop the reaction by adding 5 µl of 5x Gel Loading Buffer.

-

-

Analysis:

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Run the gel at 100 V for 90-120 minutes.[21]

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band, while the control lane with active enzyme will show the slower-migrating relaxed DNA band.

-

HDAC Activity Assay (Fluorometric)

This protocol outlines a method to measure HDAC activity and its inhibition.

-

Reagent Preparation:

-

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

HDAC Substrate: A fluorogenic substrate such as Boc-Lys(Ac)-AMC.

-

HDAC Enzyme: Purified HDAC enzyme or nuclear extract.

-

Developer: Contains a lysine endopeptidase and an HDAC inhibitor (like Trichostatin A) to stop the reaction and cleave the deacetylated substrate to release the fluorophore.

-

Test Compound: Diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well black plate, add HDAC Assay Buffer, test compound or control (e.g., Trichostatin A), and the HDAC enzyme source.

-

Equilibrate the plate to the assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding the Developer solution. Incubate for 10-15 minutes.[22]

-

-

Detection:

-

Read the fluorescence in a microplate fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[22]

-

Inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to the control wells.

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of compounds on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 1-methyl-1H-benzimidazole derivative for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Absorbance Reading:

-

Shake the plate for 15 minutes on an orbital shaker.

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Conclusion and Future Perspectives

The 1-methyl-1H-benzimidazole scaffold is a remarkably versatile platform for the development of targeted therapeutics, particularly in the realm of oncology. Derivatives of this core structure have demonstrated potent inhibitory activity against a range of critical biological targets, including protein kinases, topoisomerases, HDACs, and tubulin. The modular nature of the scaffold allows for fine-tuning of its pharmacological properties, enabling the design of both highly selective and multi-targeted agents.

The future of drug discovery with 1-methyl-1H-benzimidazole derivatives lies in the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will be crucial in this endeavor. Furthermore, exploring the potential of these compounds to modulate emerging cancer targets and their application in combination therapies will likely unlock their full therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to contribute to this exciting and rapidly evolving field.

References

-

Millard, C. J., & Varma, S. (2016). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 1436, 249–263. [Link]

-

Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

Jabir, M. S. (2023). MTT (Assay protocol). protocols.io. [Link]

-

Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. Retrieved from [Link]

-

Moon, K. M., & Kim, Y. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2613. [Link]

-

Osheroff, N. (2001). Topoisomerase Assays. Current protocols in molecular biology, Chapter 5, Unit 5.10. [Link]

-

EpigenTek. (n.d.). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

-

Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

-

Al-Majid, A. M., El-Faham, A., Gomaa, H. A. M., & Barakat, A. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129883. [Link]

-

Peixoto, P., Bailly, C., & David-Cordonnier, M. H. (2010). Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA. Methods in molecular biology (Clifton, N.J.), 613, 235–256. [Link]

-

Farag, B., & Ali, W. A. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances, 15(31), 18593-18647. [Link]

-

Aslan, F., & Yilmaz, I. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Chemistry Central Journal, 18(1), 124. [Link]

-

ProFoldin. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. Retrieved from [Link]

-

Zheleva, D., Gevrenova, R., & Kostova, I. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules (Basel, Switzerland), 28(1), 291. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Qudaibi, A. I. (2012). Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. ChemInform, 43(36). [Link]

-

Kumar, A., Kumar, R., Sharma, G., & Singh, P. (2024). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry, 48(1), 123-134. [Link]

-

Kumar, A., Kumar, R., Sharma, G., & Singh, P. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry, 88, 117320. [Link]

-

ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. Retrieved from [Link]

- Anonymous. (2025).

-

Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2022). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. Molecules (Basel, Switzerland), 27(19), 6542. [Link]

-

Wu, W., Li, S., Chen, J., Duo, T., & Ma, C. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 89, 129469. [Link]

-

Li, W., Liu, Y., Li, L., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, S. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of medicinal chemistry, 64(8), 4727–4748. [Link]

-

Zheleva, D., Gevrenova, R., & Kostova, I. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules (Basel, Switzerland), 28(1), 291. [Link]

-

Ghanem Kattoub, R., Sliman, F., & Kousara, M. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. International Journal of Organic Chemistry, 11(3), 106-127. [Link]

-

Husain, A., Rashid, M., & Shaharyar, M. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society, 66(2), 5208-5217. [Link]

-

Gaba, M., & Mohan, C. (2016). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. Medicinal Chemistry Research, 25(6), 1142-1150. [Link]

-

Zhu, Y., Lu, Y., Qu, C., Miller, M., Tian, J., Thakur, D. P., ... & Hopkins, C. R. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & medicinal chemistry letters, 29(4), 567–571. [Link]

- Anonymous. (2025).

-

Qu, C., Lu, Y., Thakur, D. P., Wolfe, M., Miller, M., Zhu, Y., ... & Hopkins, C. R. (2017). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective TRPC5 Inhibitors. ChemMedChem, 12(18), 1494–1500. [Link]

-

Zhu, Y., Lu, Y., Qu, C., Miller, M., Tian, J., Thakur, D. P., ... & Hopkins, C. R. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & medicinal chemistry letters, 29(4), 567–571. [Link]

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

-

Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Pharmaceuticals (Basel, Switzerland), 17(6), 748. [Link]

-

Ghorab, M. M., Al-Said, M. S., & Al-Qudaibi, A. I. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules (Basel, Switzerland), 29(2), 481. [Link]

-

Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(2), 2267–2282. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., & Al-Obaid, A. M. (2020). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters, 3(1), 1-8. [Link]

-

Zhu, M. X., Tsvilovskyy, V., & Birnbaumer, L. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British journal of pharmacology, 172(12), 3117–3129. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro kinase assay [protocols.io]

- 19. revvity.com [revvity.com]

- 20. researchgate.net [researchgate.net]

- 21. ebiohippo.com [ebiohippo.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to the Physical Characteristics of (1-Methyl-1H-benzimidazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a heterocyclic organic compound of increasing interest in medicinal chemistry and materials science. Its utility as a building block in drug discovery, particularly for the synthesis of kinase inhibitors and other targeted therapies, necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive overview of the known physical characteristics of (1-Methyl-1H-benzimidazol-5-yl)boronic acid, outlines detailed experimental protocols for the determination of key physical parameters, and offers insights into the expected properties based on related chemical structures. While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, this document serves as a valuable resource for researchers by consolidating existing information and providing the necessary methodological framework for its complete characterization.

Introduction

Benzimidazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities. The incorporation of a boronic acid moiety at the 5-position of the 1-methyl-1H-benzimidazole scaffold introduces a versatile functional group capable of forming reversible covalent bonds with diols, a feature exploited in the design of sensors and targeted drug delivery systems. A comprehensive understanding of the physical characteristics of (1-Methyl-1H-benzimidazol-5-yl)boronic acid is paramount for its effective application in synthesis, formulation, and biological screening. This guide aims to provide a detailed exposition of its known properties and the experimental methodologies required for its full physicochemical characterization.

Core Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₂ | [1] |

| Molecular Weight | 175.98 g/mol | [1] |

| Appearance | White to off-white solid | , [2][3] |

| Melting Point | Data not available in literature. Expected to be a high-melting solid, likely decomposing upon melting. The related compound, 1-methyl-1H-benzimidazole, has a melting point of 59-62 °C[4][5]. The addition of the boronic acid group is expected to significantly increase the melting point due to intermolecular hydrogen bonding. | |

| Boiling Point | Data not available. As a solid with strong intermolecular forces, it is expected to decompose at high temperatures before boiling under atmospheric pressure. | |

| Solubility | Data not available in literature. Generally, arylboronic acids exhibit limited solubility in water and nonpolar organic solvents, with better solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. The benzimidazole core may impart some solubility in acidic aqueous solutions due to the basicity of the nitrogen atoms. | |

| pKa | Data not available in literature. Arylboronic acids typically have pKa values in the range of 8-10[6]. The electron-donating nature of the 1-methyl-1H-benzimidazole ring system is expected to result in a pKa towards the higher end of this range. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: The protons on the benzimidazole ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected, likely in the region of δ 3.5-4.0 ppm.

-

Boronic Acid Protons: The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet, the chemical shift of which will be concentration and temperature-dependent.

For reference, the ¹H NMR spectrum of 1-methyl-1H-benzimidazole in DMSO-d₆ shows signals at δ 7.82 (s, 1H), 7.80 (d, 1H), 7.36 (d, 1H), 7.31-7.28 (m, 2H), and 3.68 (s, 3H)[7].

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Aromatic Carbons: The carbon atoms of the benzimidazole ring will resonate in the aromatic region (δ 110-150 ppm). The carbon attached to the boron atom will have a characteristic chemical shift.

-

N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region, likely around δ 30-35 ppm.

The ¹³C NMR spectrum of 1-methyl-1H-benzimidazole in DMSO-d₆ displays signals at δ 143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, and 30.96[7].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR Spectral Features (Solid State, KBr or ATR):

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups of the boronic acid.

-

B-O Stretching: A strong absorption band around 1350-1400 cm⁻¹ is characteristic of the B-O stretching vibration.

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

For comparison, the FT-IR spectrum of 1-methyl-1H-benzimidazole shows a peak at 3152 cm⁻¹ (attributed to N-H, which is likely an error in the cited literature for an N-methylated compound and may represent aromatic C-H)[7].

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for determining the key physical characteristics of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. These protocols are designed to be self-validating and are grounded in established analytical chemistry principles.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities. For boronic acids, the observed "melting point" can often be a decomposition temperature.

Figure 1: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Finely grind a small amount of (1-Methyl-1H-benzimidazol-5-yl)boronic acid. Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (10-20 °C per minute) to determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample is liquid (T_final). The melting range is T_initial - T_final.

Solubility Determination (Shake-Flask Method)

Rationale: Understanding the solubility profile in various solvents is crucial for reaction setup, purification, and formulation. The shake-flask method is a reliable technique for determining equilibrium solubility.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Sample Preparation: Add an excess amount of (1-Methyl-1H-benzimidazol-5-yl)boronic acid to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or HPLC.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value is fundamental to understanding the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and biological interactions. Potentiometric titration is a precise method for determining pKa.

Figure 2: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of (1-Methyl-1H-benzimidazol-5-yl)boronic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

Stability and Storage

Proper storage is crucial to maintain the integrity of (1-Methyl-1H-benzimidazol-5-yl)boronic acid.

-

Storage Conditions: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent degradation.

-

Stability: Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines), especially at elevated temperatures. They can also be sensitive to strong oxidizing agents.

Conclusion

(1-Methyl-1H-benzimidazol-5-yl)boronic acid is a valuable building block with significant potential in drug discovery and materials science. This guide has synthesized the currently available information on its physical characteristics and provided a comprehensive set of experimental protocols for its full characterization. While a complete experimental dataset is not yet available in the public literature, the methodologies and comparative data presented herein provide a solid foundation for researchers to confidently handle, characterize, and utilize this compound in their work. The elucidation of its precise physical properties through the application of the described protocols will undoubtedly contribute to its broader application and the advancement of the fields in which it is employed.

References

-

ChemBK. (2024). 1-Methyl-1H-benzimidazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(10), 7158-7164. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole, 1-methyl-. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. Retrieved from [Link]

-

MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5183. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(4). Retrieved from [Link]

-

Arabian Journal of Chemistry. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. Retrieved from [Link]

-

PubChem. (n.d.). B-(1-Methyl-1H-benzimidazol-5-yl)boronic acid. Retrieved from [Link]

-

Spectral Database for Organic Compounds, SDBS. (n.d.). 1H-1,3-Benzimidazole-5-carboxylic acid, 1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

-

Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science, 35(4). Retrieved from [Link]

-

MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2871. Retrieved from [Link]

-

ProQuest. (2023). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. Retrieved from [Link]

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link]

-

ResearchGate. (2024). Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. Retrieved from [Link]

-

ResearchGate. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2015). Spectral characterizations and antibacterial effect of 2-(5-R-1 H -benzimidazol-2-YL)-4-methyl/bromo-phenols and some metal complexes. Retrieved from [Link]

-

Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Retrieved from [Link]

Sources

- 1. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]

- 2. (1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid [cymitquimica.com]

- 3. (1-Methyl-1H-benzimidazol-5-yl)boronic acid, CasNo.1107627-21-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. 1-Methylbenzimidazole 99 1632-83-3 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

Exploratory Reactions of 1-Methyl-1H-benzimidazol-5-yl Boronic Acid: A Synthetic Chemist's Guide to Versatile Coupling Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its functionalization is key to exploring structure-activity relationships (SAR) and developing novel drug candidates.[4][5] 1-Methyl-1H-benzimidazol-5-yl boronic acid emerges as a highly versatile and valuable building block, enabling the construction of complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the core reactivity of this reagent, focusing on field-proven protocols for Suzuki-Miyaura, Chan-Lam, and related coupling reactions. We delve into the mechanistic underpinnings of these transformations, explain the causality behind experimental design, and address critical parameters such as catalyst selection, reaction conditions, and potential challenges like protodeboronation. This document is intended to serve as a practical and authoritative resource for researchers in drug discovery and synthetic organic chemistry.

Introduction: The Strategic Importance of the Benzimidazole Boronic Acid Motif

The fusion of a benzene ring with imidazole creates the benzimidazole system, a heterocyclic structure with profound importance in pharmaceutical sciences.[2] Its structural similarity to purine nucleobases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties.[2][4][5]

The introduction of a boronic acid [-B(OH)₂] moiety onto the benzimidazole core, specifically creating 1-methyl-1H-benzimidazol-5-yl boronic acid, transforms it into a powerful synthetic intermediate.[6][7][8] Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9][10] Their stability, low toxicity, and broad functional group tolerance make them ideal for late-stage functionalization in complex syntheses.[6][11]

This guide focuses on the practical application of 1-methyl-1H-benzimidazol-5-yl boronic acid, providing the necessary technical details to harness its synthetic potential.

Physicochemical Properties and Characterization

Before embarking on exploratory reactions, a thorough understanding of the reagent's properties is essential.

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₂ | [12] |

| Molecular Weight | 175.98 g/mol | [12] |

| Appearance | Typically a white to off-white solid | |

| Storage | Inert atmosphere, 2-8°C | |

| Purity | ≥98% recommended for synthetic applications |

Characterization Data (Expected):

-